5-Bromopyridin-2-ol

描述

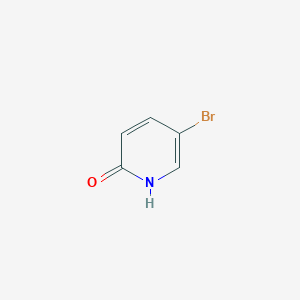

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMZZQRNZFWMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344792 | |

| Record name | 5-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-38-1 | |

| Record name | 5-Bromo-2-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Halogenated Pyridine Derivatives in Contemporary Chemical Sciences

Halogenated pyridine (B92270) derivatives are a class of heterocyclic compounds that have garnered considerable attention in the chemical sciences. The introduction of a halogen atom onto the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. This structural modification allows for a diverse range of chemical transformations, making these compounds essential intermediates in organic synthesis. chemimpex.commdpi.com

The strategic placement of a halogen can direct further functionalization of the pyridine ring with high regioselectivity. mdpi.com This is particularly crucial in the construction of complex molecules where precise control over substituent positioning is paramount. Furthermore, the carbon-halogen bond serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability has revolutionized the synthesis of a wide array of organic compounds, from pharmaceuticals to advanced materials. numberanalytics.comiitk.ac.inwikipedia.org

A Versatile Building Block: 5 Bromo 2 Hydroxypyridine As a Precursor and Scaffold

Among the vast family of halogenated pyridines, 5-Bromo-2-hydroxypyridine stands out as a particularly useful precursor and scaffold. ontosight.ai Its structure, featuring both a bromine atom and a hydroxyl group, offers multiple reaction sites for synthetic chemists to exploit. chemimpex.com The bromine atom at the 5-position is amenable to substitution and is a key participant in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the introduction of a wide range of substituents. numberanalytics.comiitk.ac.inwikipedia.orgresearchgate.net

The hydroxyl group at the 2-position can engage in various reactions, including oxidation to the corresponding ketone and participation in hydrogen bonding, which can influence the compound's biological interactions. This dual functionality makes 5-Bromo-2-hydroxypyridine a highly adaptable building block for constructing intricate molecular frameworks. Its utility is demonstrated in the synthesis of a variety of heterocyclic compounds, where it serves as a foundational element for creating novel molecular diversity. nih.gov

Key Research Areas and Applications of 5 Bromo 2 Hydroxypyridine

Regioselective Bromination of 2-Hydroxypyridine (B17775) and Related Precursors

The direct bromination of 2-hydroxypyridine presents a challenge in controlling the position of the incoming bromo group. The electron-donating nature of the hydroxyl group activates the pyridine (B92270) ring towards electrophilic substitution, primarily at positions 3 and 5. Achieving selectivity for the 5-position requires careful optimization of reagents and reaction conditions.

Bromination with N-Bromosuccinimide (NBS): Optimization of Reaction Conditions and Solvent Effects

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction of 2-hydroxypyridine with NBS can be optimized to favor the formation of 5-bromo-2-hydroxypyridine. Key factors influencing this selectivity include the choice of solvent and the reaction temperature.

Studies have shown that the solvent plays a crucial role in the outcome of the bromination of activated pyridines with NBS. researchgate.net For instance, the bromination of 2-hydroxypyridine in different solvents can lead to varying ratios of monobrominated and dibrominated products. The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the brominating agent.

Interactive Table: Solvent Effects on the Bromination of 2-Hydroxypyridine with NBS

| Solvent | Temperature (°C) | Major Product(s) | Observations |

|---|---|---|---|

| Acetonitrile | Room Temperature | 5-Bromo-2-hydroxypyridine | Good selectivity for monobromination at the 5-position. researchgate.net |

| Dichloromethane | Room Temperature | Mixture of 3-bromo- (B131339) and 5-bromo-2-hydroxypyridine | Lower selectivity compared to acetonitrile. |

| Acetic Acid | 50-60 | 3,5-Dibromo-2-hydroxypyridine | Higher temperatures and protic solvents can promote further bromination. |

Optimization of the reaction conditions often involves using a slight excess of NBS and maintaining a controlled temperature to prevent the formation of di- and polybrominated species. The use of radical initiators is generally avoided as it can lead to non-selective bromination.

Palladium-Catalyzed Bromination Techniques for Enhanced Selectivity

While direct bromination with electrophilic bromine sources is common, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. However, direct palladium-catalyzed C-H bromination of 2-hydroxypyridine itself is not extensively documented in the reviewed literature. Most reported palladium-catalyzed reactions involving halopyridines are cross-coupling reactions where the halogen is already present. lookchem.com

Recent advancements have demonstrated palladium-catalyzed ortho-C–H halogenation of various aromatic compounds, including those with directing groups. researchgate.netacs.org For instance, palladium(II)-catalyzed regioselective ortho-C–H bromination of arylacetamides using N-bromosuccinimide has been reported. researchgate.net This suggests the potential for developing a similar strategy for 2-hydroxypyridine, possibly by utilizing the hydroxyl group or a derivative as a directing group to achieve high selectivity at the C3 or C5 position. The development of a palladium-catalyzed C-H bromination specific to the 5-position of 2-hydroxypyridine would represent a significant advancement, offering a potentially milder and more selective alternative to traditional methods.

Impact of Substituents on Bromination Regioselectivity

The regioselectivity of the bromination of the 2-hydroxypyridine ring is significantly influenced by the presence of other substituents. The electronic nature of these substituents dictates the position of electrophilic attack.

Electron-donating groups (EDGs) , such as amino and methoxy (B1213986) groups, further activate the pyridine ring. The position of the EDG will direct the incoming bromine. For example, in 2-amino-3-hydroxypyridine, bromination is expected to occur at the position para to the strong activating amino group.

Electron-withdrawing groups (EWGs) , such as nitro groups, deactivate the ring towards electrophilic substitution and can direct the incoming bromine to a different position than in the unsubstituted ring.

A study on the regioselective halogenation of activated pyridines with NBS demonstrated that the reactivity decreases in the order of amino > hydroxy > methoxy. researchgate.net The position of the substituent also plays a critical role, with 2-substituted pyridines showing higher regioselectivity than 3-substituted ones. researchgate.net For 2-hydroxypyridine, the hydroxyl group directs the bromination primarily to the 5-position. However, if a stronger activating group is present, it will dominate the directing effect.

Alternative Synthetic Routes to 5-Bromo-2-hydroxypyridine

Beyond the direct bromination of 2-hydroxypyridine, several alternative synthetic strategies exist for the preparation of 5-bromo-2-hydroxypyridine. These methods often involve the transformation of other functional groups on the pyridine ring.

Sandmeyer Reaction Applications

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide via a diazonium salt intermediate, typically using a copper(I) halide catalyst. wikipedia.orgorganic-chemistry.org This reaction can be conceptually applied to the synthesis of 5-bromo-2-hydroxypyridine from a suitable aminopyridine precursor.

A potential route would involve the diazotization of 5-amino-2-hydroxypyridine (B188172) followed by treatment with a copper(I) bromide. However, the synthesis and isolation of 5-amino-2-hydroxypyridine can be challenging.

A more common approach found in the literature is the Sandmeyer reaction on 2-amino-5-bromopyridine (B118841) to produce 2,5-dibromopyridine (B19318). This reaction is well-established and proceeds in good yield. While this does not directly yield the target compound, the resulting 2,5-dibromopyridine can then be selectively hydrolyzed at the 2-position to afford 5-bromo-2-hydroxypyridine. This hydrolysis is often achieved by treatment with a base, such as sodium hydroxide, under controlled conditions.

Synthesis from Aminopyridines via Diazotization

The synthesis of 5-bromo-2-hydroxypyridine can be achieved starting from readily available aminopyridines through diazotization followed by hydrolysis. A common starting material for this route is 2-aminopyridine (B139424).

One established multi-step synthesis begins with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. orgsyn.org This intermediate can then be converted to 5-bromo-2-hydroxypyridine. A direct conversion involves the diazotization of 2-amino-5-bromopyridine in an aqueous acidic medium, followed by heating. The diazonium salt intermediate is hydrolyzed in situ to the corresponding hydroxypyridine.

Alternatively, a more complex but controlled synthesis of a related compound, 2-amino-5-hydroxypyridine, has been reported starting from 2-amino-5-bromopyridine. researchgate.netgoogle.com This multi-step process involves protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the hydroxypyridine. While not a direct synthesis of 5-bromo-2-hydroxypyridine, it highlights the utility of 2-amino-5-bromopyridine as a versatile precursor for substituted hydroxypyridines.

Conversion from Halopyridines through Caustic Alkali Treatment

One common route to 5-bromo-2-hydroxypyridine involves the treatment of a dihalopyridine with a caustic alkali. This nucleophilic aromatic substitution reaction replaces a halogen atom with a hydroxyl group. For instance, 5-bromo-2-chloropyridine (B1630664) can be converted to 5-bromo-2-hydroxypyridine. While direct conversion using caustic alkali is a known method, alternative pathways such as the hydrolysis of 5-bromo-2-methoxypyridine (B44785) using hydrochloric acid have also been documented to produce 5-bromo-2-hydroxypyridine in good yields. chemicalbook.com

Advanced Functionalization Strategies for 5-Bromo-2-hydroxypyridine and its Derivatives

The strategic modification of 5-bromo-2-hydroxypyridine allows for the creation of a diverse array of more complex molecules. The presence of both a bromine atom and a hydroxyl group provides two reactive sites for further chemical transformations.

Suzuki-Miyaura Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. illinois.edulibretexts.org In the context of 5-bromo-2-hydroxypyridine derivatives, the bromine atom serves as the halide component, enabling the introduction of various aryl or vinyl groups. nih.gov This reaction is known for its high tolerance of functional groups and generally provides good yields of the desired biaryl compounds. nih.gov The general mechanism involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Phenyl-2-hydroxypyridine | Moderate to Good | nih.gov |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | 5-(4-Methylphenyl)-2-hydroxypyridine | 81% | uzh.ch |

This table showcases typical conditions and outcomes for the Suzuki-Miyaura coupling of 5-bromo-2-hydroxypyridine derivatives.

Substitution Reactions with Organometallic Reagents (Grignard and Organolithium Compounds)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that can react with the electrophilic carbon of the carbon-bromine bond in 5-bromo-2-hydroxypyridine. libretexts.orgmasterorganicchemistry.com These reactions lead to the formation of a new carbon-carbon bond, substituting the bromine atom with the organic group from the organometallic reagent. It is crucial to protect the acidic hydroxyl group before introducing these highly basic reagents to prevent an acid-base reaction. These reagents can also react with other functional groups like nitriles and carbonyls. chemistrysteps.com

Oxidation Reactions of the Hydroxyl Group to Ketones or Aldehydes

The hydroxyl group of 5-bromo-2-hydroxypyridine can undergo oxidation to form a carbonyl group. Depending on the reagent and reaction conditions, this can yield either a ketone or an aldehyde functionality on the pyridine ring. This transformation opens up further avenues for derivatization, as the resulting carbonyl group can participate in a wide range of subsequent reactions.

C-N and C-O Coupling Reactions

Palladium-catalyzed cross-coupling reactions are not limited to carbon-carbon bond formation. C-N and C-O coupling reactions, such as the Buchwald-Hartwig amination, provide routes to synthesize aniline (B41778) derivatives and aryl ethers, respectively. nih.gov Starting with 5-bromo-2-hydroxypyridine, these methods allow for the introduction of a variety of nitrogen and oxygen-containing functional groups at the 5-position. These reactions are instrumental in the synthesis of heterocycles and other complex molecules with potential applications in medicinal chemistry and materials science. nih.gov

Base-Catalyzed Aryl Halide Isomerization for Regioselective Substitution

A fascinating and advanced strategy involves the base-catalyzed isomerization of aryl halides. rsc.orgnih.govrsc.org This process can be utilized to achieve regioselective substitution at a position that might not be directly accessible through conventional methods. For instance, under basic conditions, a 3-bromopyridine (B30812) derivative can isomerize to a 4-bromopyridine (B75155) intermediate, which then undergoes a facile nucleophilic aromatic substitution. rsc.orgnih.gov This tandem isomerization-substitution approach allows for the synthesis of 4-substituted pyridines from more readily available 3-bromopyridine precursors. This methodology has been successfully applied for etherification, hydroxylation, and amination reactions. rsc.orgnih.govrsc.org

Metal-Catalyzed Functionalization (e.g., Copper and Palladium Catalysis)

The functionalization of the 5-bromo-2-hydroxypyridine scaffold using metal catalysis, particularly with copper and palladium, represents a significant area of research for creating diverse and complex molecules. These transition-metal-catalyzed cross-coupling reactions are pivotal in forming new carbon-carbon and carbon-nitrogen bonds. rsc.orgresearchgate.net

Copper-catalyzed reactions, such as the Ullmann condensation, have been effectively used for C-N bond formation at the C-5 position of the pyridine ring. rsc.orgresearchgate.net A notable study demonstrated a copper-catalyzed amination at the electron-rich C-5 position of unprotected 2-hydroxy-5-halopyridines, achieving excellent yields. rsc.org This method is advantageous as it often proceeds under mild conditions and can tolerate a variety of functional groups. rsc.orgresearchgate.net The choice of the copper salt can influence the reaction's efficiency, with copper(I) iodide (CuI) often showing superior performance in terms of reaction time and yield compared to other copper salts like Cu2O, CuO, and Cu(OAc)2. researchgate.net The process is also lauded for eliminating the need for phosphine (B1218219) ligands and expensive reagents, thereby reducing waste. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also extensively employed for the functionalization of 5-bromo-2-hydroxypyridine. researchgate.netbenchchem.commdpi.com These reactions typically involve the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The reactivity of the halide in these couplings follows the order I > Br > OTf >> Cl. libretexts.org Palladium catalysts, often in the form of Pd(OAc)2 or Pd2(dba)3, are used with various ligands to facilitate the reaction. libretexts.org These methods are highly valued for their ability to create C-C bonds and construct complex molecular architectures. researchgate.netmdpi.com

Recent advancements have also focused on developing more sustainable and efficient catalytic systems, including the use of recyclable palladium catalysts and performing reactions in environmentally benign solvents like water. libretexts.orgacs.org

Table 1: Examples of Copper-Catalyzed Amination of 5-Halo-2-hydroxypyridines (Data sourced from a study on copper-catalyzed C-N bond formation. rsc.orgresearchgate.net)

| Halogen at C-5 | Amine/Amide/Heterocycle | Catalyst System | Yield (%) |

|---|---|---|---|

| Iodo | Morpholine | CuI, Ligand, Base | 87 |

| Iodo | Piperidine | CuI, Ligand, Base | 85 |

| Iodo | Imidazole | CuI, Ligand, Base | 85 |

| Iodo | Indole | CuI, Ligand, Base | 88 |

| Iodo | Acetamide | CuI, Ligand, Base | 80 |

Green Chemistry Approaches in 5-Bromo-2-hydroxypyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 5-bromo-2-hydroxypyridine and its derivatives, aiming to develop more environmentally friendly and sustainable processes.

Photochemical Bromination Methodologies

Photochemical methods offer a green alternative to traditional bromination techniques. newera-spectro.com These methods often utilize light, such as from LEDs or compact fluorescent lamps, to initiate the bromination reaction, thereby avoiding the need for chemical initiators like benzoyl peroxide which can lead to impurities. newera-spectro.com The Wohl-Ziegler reaction, a well-known method for allylic and benzylic bromination, has been adapted using photochemical approaches. newera-spectro.com Continuous flow photochemical reactors have been developed, which can significantly reduce reaction times and improve process safety and control. newera-spectro.comrsc.org For instance, a continuous photochemical bromination process was developed that eliminated aqueous waste streams and reduced reaction times. newera-spectro.com These photochemical strategies are highly selective and can be applied to various substrates, including those with electron-rich aromatic systems. rsc.org

Electrochemical Methods for Bromine Radical Generation

Electrochemical synthesis provides another sustainable pathway for bromination by generating bromine radicals in situ from bromide salts. nih.govnih.gov This approach avoids the direct use of hazardous elemental bromine. The process involves the anodic oxidation of bromide ions to generate the reactive bromine species. mdpi.com These electrochemical methods can be highly regioselective, and by using directing groups, it is possible to achieve selective bromination at specific positions on the pyridine ring. nih.gov For example, a facile and sustainable electrochemical bromination protocol has been developed that operates under mild conditions without the need for catalysts or external oxidants. nih.gov This technique has been successfully applied to various heteroarenes, including pyridine derivatives. nih.gov

Sustainable Practices in Industrial Production and Scalability

The industrial production of pyridine derivatives is increasingly incorporating sustainable practices. This includes the development of solvent- and halide-free synthesis methods, which are more atom-economical and generate less waste. rsc.org For large-scale production, processes are being designed to be more economical and plant-friendly. google.com This involves optimizing reaction conditions to use less of the brominating agent to avoid the formation of side products. google.com The use of continuous flow systems is also a key aspect of sustainable industrial production, allowing for better control, reduced reaction times, and easier scalability. newera-spectro.com

Solvent Recycling and Waste Minimization Strategies

A significant focus in the green synthesis of pyridine derivatives is on solvent management and waste reduction. google.comgoogle.com Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives. google.com Furthermore, processes are being developed that allow for the recovery and recycling of solvents, which is crucial for the economic viability and environmental footprint of the synthesis. google.comgoogle.com For example, liquid-liquid extraction methods using environmentally non-hazardous organic solvents like alkyl acetates have been developed for the recovery of pyridine derivatives from reaction mixtures. google.com The distillation of the solvent from the product allows it to be recycled back into the process. google.comgoogle.com Additionally, eliminating aqueous workups in processes like photochemical bromination significantly minimizes waste output. newera-spectro.com

Quantum Chemical Calculations (DFT, HF, TD-DFT)

Quantum chemical calculations are fundamental to understanding the behavior of 5-Bromo-2-hydroxypyridine at the atomic level. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in this regard. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting molecular geometries and electronic properties. nih.govnih.gov HF, a foundational ab initio method, and TD-DFT, an extension for studying excited states, further enhance the theoretical framework. nih.gov

Prediction of Electronic Properties (HOMO-LUMO Gaps, Molecular Electrostatic Potentials, Fukui Indices)

The electronic properties of a molecule are key to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this, and the energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily excited. For molecules similar to 5-Bromo-2-hydroxypyridine, DFT calculations have been effectively used to determine these values, which are essential for assessing bioactivity. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. nih.gov This map helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, thereby predicting how the molecule will interact with other reagents. nih.govnih.gov In a typical MEP map, regions of negative potential are often associated with heteroatoms like oxygen and nitrogen, indicating sites prone to electrophilic attack, while positive potential regions, often near hydrogen atoms, are susceptible to nucleophilic attack.

Fukui indices are another powerful tool derived from DFT, used to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.

Table 1: Conceptual Electronic Properties of 5-Bromo-2-hydroxypyridine based on DFT Calculations (Note: This table is illustrative, based on typical findings for similar molecules, as direct comprehensive studies for 5-Bromo-2-hydroxypyridine are not available in the cited results.)

| Property | Description | Predicted Significance for 5-Bromo-2-hydroxypyridine |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The nitrogen and oxygen atoms, along with the π-system of the ring, would be major contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The π* orbitals of the pyridone ring would be the primary location for an accepted electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, suggesting a balance between stability and reactivity. |

| MEP Negative Regions | Areas with high electron density (e.g., around O and N atoms). nih.gov | The carbonyl oxygen is the most likely site for electrophilic attack and hydrogen bonding. |

| MEP Positive Regions | Areas with low electron density (e.g., around the N-H proton). | The hydrogen atom on the nitrogen is a primary site for nucleophilic attack or deprotonation. |

| Fukui Indices | Quantify the reactivity of atomic sites. | Would likely confirm the carbonyl oxygen and specific ring carbons as key reactive centers. nih.gov |

Simulation of UV-Vis Spectra and Solvent-Dependent Shifts

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for simulating UV-Vis absorption spectra. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize the molecule's spectrum. researchgate.netresearchgate.net

The solvent environment can significantly influence a molecule's UV-Vis spectrum, causing shifts in the absorption bands (solvatochromism). mdpi.combiointerfaceresearch.com Computational models, such as the Polarizable Continuum Model (PCM), are often combined with TD-DFT to simulate these effects. nih.gov These calculations can predict whether a transition will undergo a bathochromic (red) or hypsochromic (blue) shift as solvent polarity changes. For instance, π → π* transitions typically show a bathochromic shift in polar solvents, while n → π* transitions often exhibit a hypsochromic shift. nih.gov Studies on structurally related compounds demonstrate that TD-DFT coupled with PCM can accurately reproduce experimental spectra and explain the observed solvent-dependent shifts. mdpi.com

Table 2: Predicted UV-Vis Absorption and Solvent Effects for 5-Bromo-2-hydroxypyridine Tautomers (Note: This table is illustrative of expected trends based on general principles and studies of similar compounds.)

| Tautomer | Transition Type | Expected λmax (in nonpolar solvent) | Predicted Shift in Polar Solvent | Rationale |

| 2-Hydroxypyridine | π → π | ~280-300 nm | Bathochromic (Red Shift) | Increased stabilization of the more polar excited state. nih.gov |

| 2-Pyridone | π → π | ~300-330 nm | Bathochromic (Red Shift) | The pyridone form is more polar and its excited state is further stabilized in polar media. wuxibiology.com |

Analysis of Electron Distribution and Reactive Sites (ELF, LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide detailed insight into the nature of chemical bonding and electron distribution. researchgate.netaraproceedings.com ELF maps regions in molecular space with a high probability of finding an electron pair, making it useful for distinguishing between covalent bonds, lone pairs, and atomic cores. ijasret.com High ELF values (approaching 1.0) indicate strong electron localization, characteristic of covalent bonds and lone pairs. researchgate.net

LOL provides a complementary perspective, based on the kinetic energy density of the electrons. ijasret.com It effectively visualizes areas where electrons are localized, with high LOL values also corresponding to bonding regions and lone pairs. araproceedings.com Together, ELF and LOL analyses offer a chemically intuitive picture of the electron distribution, helping to identify potential reactive sites by revealing areas of high electron density (lone pairs) or weaker covalent bonds. nih.govnih.gov

Computational Investigations of Tautomeric Equilibria in Various Solvents

5-Bromo-2-hydroxypyridine exists in a tautomeric equilibrium with 5-bromo-2-pyridone. thermofisher.comfishersci.se The position of this equilibrium is highly sensitive to the environment. Computational studies, often using DFT and ab initio methods like CCSD, can accurately predict the relative stabilities of these two forms in the gas phase and in various solvents. nih.gov

In the gas phase, the 2-hydroxypyridine form is generally found to be slightly more stable for the parent compound. nih.gov However, in polar solvents, the equilibrium shifts dramatically to favor the more polar 2-pyridone tautomer. wuxibiology.comsemanticscholar.org This is because the larger dipole moment of the pyridone form leads to stronger solute-solvent interactions. Computational models that incorporate solvent effects, such as PCM, are essential for accurately predicting these shifts in tautomeric preference. nih.govmdpi.com Theoretical studies on related systems have shown that quantum chemical calculations can quantify the energy differences between tautomers and the energy barriers for their interconversion, providing a deep understanding of this fundamental chemical process. nih.govnih.gov

Advanced Computational Analyses

Atoms in Molecules (AIM) Approach for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize chemical bonds, including weak intermolecular interactions. nih.gov By locating bond critical points (BCPs) in the electron density between two interacting atoms, AIM can quantify the strength and nature of the interaction. For 5-Bromo-2-hydroxypyridine, which can form hydrogen-bonded dimers in the solid state or in nonpolar solvents, AIM is an ideal tool for analysis. nih.gov

In a study of the closely related 3-bromo-2-hydroxypyridine (B31989) dimer, AIM analysis was used to characterize the strong intermolecular O–H···N hydrogen bond. nih.gov The topological properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide evidence for the presence and strength of the hydrogen bond. A positive value for the Laplacian indicates a closed-shell interaction, typical of hydrogen bonds. This approach allows for a detailed and quantitative understanding of the non-covalent forces that govern the self-assembly and crystal packing of 5-Bromo-2-hydroxypyridine.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation, crystal packing, and biological recognition. nih.gov

The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, a scatter plot is generated that reveals the nature of these weak interactions.

For 5-Bromo-2-hydroxypyridine, an RDG analysis would be expected to reveal:

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group adjacent to the pyridine nitrogen allows for the potential formation of an intramolecular hydrogen bond (O-H···N). RDG analysis would visualize this interaction as a distinct, strong, and attractive interaction spike in the low-density, negative λ₂ region of the plot.

Halogen Bonding: The bromine atom can participate in halogen bonding, a directional non-covalent interaction. RDG analysis could identify regions where the bromine atom acts as an electrophilic region (σ-hole) interacting with nucleophilic sites.

Steric Repulsion: Areas of steric clash, particularly within the aromatic ring, would appear as strong, repulsive interactions in the high-density, positive λ₂ region.

Due to a lack of specific published studies on 5-Bromo-2-hydroxypyridine, a data table illustrating the specific non-covalent interactions cannot be provided at this time.

Thermodynamic Function Calculations and Temperature Correlations

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the precise calculation of key thermodynamic functions. These calculations are vital for understanding the stability, feasibility of formation, and behavior of a compound under varying temperature conditions. For 5-Bromo-2-hydroxypyridine, these calculations would typically be performed in the gas phase.

The primary thermodynamic properties calculated include:

Standard Enthalpy (H°): Represents the total heat content of the system.

Standard Entropy (S°): Measures the degree of disorder or randomness in the system.

Gibbs Free Energy (G°): Determines the spontaneity of a reaction or the stability of a molecule under constant pressure and temperature.

These functions are calculated based on the vibrational frequencies obtained from the optimized molecular structure. The relationship between these thermodynamic functions and temperature can be established to predict how the stability and reactivity of 5-Bromo-2-hydroxypyridine change with thermal energy. A study on the parent molecule, 2-hydroxypyridine, has demonstrated the utility of these calculations in understanding tautomeric equilibria. tcichemicals.com

A typical analysis would involve plotting these thermodynamic functions against a range of temperatures (e.g., 100-1000 K) to derive correlation equations. These equations are valuable for predicting the compound's behavior in different thermal environments.

As specific computational studies on the thermodynamic properties of 5-Bromo-2-hydroxypyridine are not available in the reviewed literature, a data table of its thermodynamic functions and temperature correlations cannot be generated.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as 5-Bromo-2-hydroxypyridine) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Binding Energies and Hydrogen Bond Interactions with Target Receptors (e.g., BRD2 Inhibitors)

Bromodomain-containing protein 2 (BRD2) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are key regulators of gene transcription. Their dysfunction is implicated in various diseases, including cancer, making them important drug targets. Small molecules that can inhibit the function of BRD2 are of significant therapeutic interest.

A molecular docking study of 5-Bromo-2-hydroxypyridine against a BRD2 receptor (identified by a Protein Data Bank ID) would aim to:

Predict Binding Affinity: Calculate the binding energy (typically in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and potent interaction.

Identify Binding Pose: Determine the most energetically favorable three-dimensional orientation of the compound within the receptor's binding pocket.

Analyze Key Interactions: Detail the specific non-covalent interactions that stabilize the ligand-receptor complex. For 5-Bromo-2-hydroxypyridine, this would likely involve hydrogen bonds formed by its hydroxyl group and pyridine nitrogen with amino acid residues in the BRD2 active site. The bromine atom could also contribute through halogen bonding.

Studies on related bromo-hydroxypyridine isomers have shown their potential to act as BRD2 inhibitors, engaging in crucial hydrogen bond interactions within the binding site. However, without specific docking studies performed on 5-Bromo-2-hydroxypyridine, it is not possible to provide a data table of its binding energies and hydrogen bond interactions with BRD2 or other receptors.

Spectroscopic Characterization and Advanced Structural Analysis of 5 Bromo 2 Hydroxypyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise arrangement of atoms within the 5-Bromo-2-hydroxypyridine molecule. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the electronic environment of each nucleus can be mapped.

The ¹H NMR spectrum of 5-Bromo-2-hydroxypyridine, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different protons in the molecule. The spectrum displays a doublet at approximately 6.33 ppm, which is attributed to the H3 proton and shows a coupling constant (J) of 9.5 Hz. Another key signal is a doublet of doublets at 7.52 ppm, assigned to the H4 proton, with coupling constants of 9.5 Hz and 2.7 Hz. The H6 proton appears as a doublet at 7.66 ppm with a smaller coupling constant of 2.7 Hz. A broad singlet observed around 11.7 ppm is characteristic of the hydroxyl (-OH) proton.

Interactive Data Table: ¹H NMR Spectral Data for 5-Bromo-2-hydroxypyridine in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.33 | d | 9.5 |

| H4 | 7.52 | dd | 9.5, 2.7 |

| H6 | 7.66 | d | 2.7 |

| OH | 11.7 | s | - |

d = doublet, dd = doublet of doublets, s = singlet

Complementing the proton data, the ¹³C NMR spectrum provides insight into the carbon framework of 5-Bromo-2-hydroxypyridine. In DMSO-d₆, the carbon attached to the bromine atom (C5) resonates at approximately 99.9 ppm. The C3 carbon appears at 121.1 ppm, while the C4 carbon is observed at 138.5 ppm. The C6 carbon signal is found at 144.1 ppm. The carbon atom bearing the hydroxyl group (C2) is the most deshielded, with a chemical shift of 162.1 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for 5-Bromo-2-hydroxypyridine in DMSO-d₆

| Carbon Site | Chemical Shift (δ, ppm) |

| C5 | 99.9 |

| C3 | 121.1 |

| C4 | 138.5 |

| C6 | 144.1 |

| C2 | 162.1 |

Advanced computational methods, such as Gauge-Including Atomic Orbital (GIAO) Density Functional Theory (DFT) calculations, are employed to predict NMR chemical shifts. rsc.orgresearchgate.netresearchgate.net These theoretical predictions offer a powerful tool for validating experimental data and resolving ambiguities in spectral assignments. rsc.orgpsu.edunih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated with a high degree of accuracy, aiding in the structural elucidation of complex molecules and their various isomers and tautomers. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within 5-Bromo-2-hydroxypyridine.

The IR and Raman spectra of 5-Bromo-2-hydroxypyridine and its analogues exhibit a series of characteristic absorption bands corresponding to specific vibrational modes. For instance, in a study of the related compound 5-bromo-2,3-dihydroxypyridine, C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region. mewaruniversity.org Due to the tautomeric nature of hydroxypyridines, an N-H stretching frequency may also be present, with one study assigning a weak IR band at 3270 cm⁻¹ to this mode. mewaruniversity.org The strong IR band at 1680 cm⁻¹ has been attributed to the C=O stretching mode, indicative of the pyridone tautomer. mewaruniversity.org The C-OH stretching mode in substituted benzenes is typically found around 1300 cm⁻¹, and in the case of 5-bromo-2,3-dihydroxypyridine, bands at 1310 cm⁻¹ and 1345 cm⁻¹ have been assigned to this vibration. mewaruniversity.org

The potassium bromide (KBr) pellet technique is a standard and widely used method for preparing solid samples for transmission IR spectroscopy. kindle-tech.comshimadzu.comscienceijsar.com This technique involves grinding the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. kindle-tech.comshimadzu.com The KBr matrix is transparent to IR radiation over a wide spectral range, allowing for the acquisition of high-quality spectra of the analyte. kindle-tech.comscienceijsar.com This method is particularly advantageous for obtaining the IR spectra of solid compounds like 5-Bromo-2-hydroxypyridine, enabling the detailed analysis of its vibrational modes. researchgate.netyoutube.com The quality of the resulting spectrum is dependent on the homogeneity of the sample within the pellet and the particle size. scienceijsar.com

FT-Raman Spectroscopy

Fourier-transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing a detailed fingerprint of their structure. For 5-bromo-2-hydroxypyridine, FT-Raman spectra have been recorded and analyzed, often in conjunction with Fourier-transform infrared (FT-IR) spectroscopy and computational methods like Density Functional Theory (DFT) to achieve a complete vibrational assignment. acs.orgscispace.commdpi.com

The vibrational spectrum of 5-bromo-2-hydroxypyridine is complex, with characteristic bands arising from the pyridine (B92270) ring, the hydroxyl group, and the carbon-bromine bond. Studies on related molecules, such as 2-amino-3-methylpyridine (B33374) (2A3MP) and 2-amino-4-methylpyridine (B118599) (2A4MP), provide a basis for understanding the expected vibrational modes. scispace.com For these aminopyridines, the NH2 asymmetric and symmetric stretching modes are observed at high frequencies, around 3470 cm⁻¹ and 3335 cm⁻¹, respectively. scispace.com

In the case of halogenated pyridines, the vibrational frequencies are influenced by the nature and position of the halogen substituent. For instance, studies on 2-chloro-5-bromopyridine have contributed to the understanding of the vibrational characteristics of di- and tri-halopyridines. mdpi.com The C-Br stretching vibration is typically observed in the lower frequency region of the Raman spectrum.

Theoretical calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) are instrumental in assigning the observed Raman bands to specific molecular vibrations. scispace.com These calculations can predict the frequencies and intensities of the Raman-active modes, which can then be correlated with the experimental data.

Table 1: Selected FT-Raman Frequencies and Assignments for Analogue Pyridine Derivatives

| Vibrational Mode | 2A3MP (cm⁻¹) scispace.com | 2A4MP (cm⁻¹) scispace.com |

|---|---|---|

| NH₂ asym. stretch | 3468 | 3430 |

| NH₂ sym. stretch | 3338 | 3305 |

Note: This data is for analogue compounds to provide context for the types of vibrational modes observed in substituted pyridines.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For 5-bromo-2-hydroxypyridine, mass spectrometry confirms its molecular formula, C₅H₄BrNO, and provides a precise molecular weight of approximately 174.00 g/mol . nih.gov

The mass spectrum of 5-bromo-2-hydroxypyridine exhibits a characteristic isotopic pattern due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two major peaks in the mass spectrum separated by two mass units, corresponding to the [M]⁺ and [M+2]⁺ ions. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize derivatives of 5-bromo-2-hydroxypyridine, such as dirhodium complexes. For example, the ESI-MS of a 3,1-form dirhodium complex showed a peak at m/z 920.5535, corresponding to the [M + Na]⁺ adduct, which is consistent with the calculated value of 920.5555 for C₂₀H₁₂Br₄N₄O₄Rh₂Na. mdpi.com

Predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of an ion in the gas phase, have also been calculated for various adducts of 2-bromo-5-hydroxypyridine. uni.lu

Table 2: Mass Spectrometry Data for 5-Bromo-2-hydroxypyridine and a Derivative

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 5-Bromo-2-hydroxypyridine | [M]⁺ | 172.94763 | - | nih.gov |

X-ray Crystallography of 5-Bromo-2-hydroxypyridine Derivatives and Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 5-bromo-2-hydroxypyridine itself is not extensively detailed in the provided search results, studies on its derivatives and related compounds offer significant structural insights.

For instance, the crystal structure of 2-bromo-4-hydroxypyridine (B1272042) reveals that it crystallizes in the monoclinic space group C2/c. bibliomed.org This compound exhibits tautomerism, with both the 4-hydroxypyridine (B47283) and 4-pyridone forms present, indicated by a disordered proton. bibliomed.org The structure is stabilized by hydrogen bonding, forming chains, and halogen bonding (Br···O distance of 3.0809(15) Å), which links these chains into layers. bibliomed.org

Complexes of hydroxypyridine derivatives have also been extensively studied. For example, two isomers of a paddlewheel-type dirhodium complex with 6-bromo-2-hydroxypyridinate (bhp) as a bridging ligand, trans-2,2-[Rh₂(bhp)₄] and 3,1-[Rh₂(bhp)₄], have been synthesized and structurally characterized. mdpi.com The crystal structure of the trans-2,2-isomer shows a conventional paddlewheel dimer, while the 3,1-isomer's structure is dependent on the crystallization solvent, forming either a dimer-of-dimers or a dimer with an axial DMF ligand. mdpi.com

The structural analysis of these derivatives and complexes highlights the diverse coordination chemistry and intermolecular interactions that are possible for substituted hydroxypyridines.

Table 3: Crystallographic Data for 2-Bromo-4-hydroxypyridine bibliomed.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.6770(6) |

| b (Å) | 3.86471(13) |

| c (Å) | 18.0645(7) |

Coordination Chemistry and Metal Complexes of 5 Bromo 2 Hydroxypyridine Derivatives

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with bromo-substituted hydroxypyridine ligands typically involves the reaction of a metal salt with the corresponding ligand in a suitable solvent. The resulting complexes exhibit a range of coordination geometries and crystal structures, heavily influenced by the metal ion, the position of the bromine atom, and the specific derivative of the hydroxypyridine ligand used.

Copper(II) complexes have been synthesized using the ligand 5-bromo-2-(hydroxymethyl)pyridine (L2). researchgate.net The reaction of this ligand with copper(II) nitrate (B79036) and copper(II) chloride yields distinct coordination compounds. researchgate.net

[Cu(L2)₂(NO₃)₂]: This complex features a six-coordinate copper(II) center with a distorted octahedral geometry, defined by an N₄O₂ donor set. researchgate.net

[Cu(L2)₂Cl(H₂O)]Cl·H₂O: In this case, the copper(II) ion is also six-coordinate, exhibiting a distorted octahedral geometry with an N₂O₃Cl donor atom environment. researchgate.net

The structural characterization of these compounds was accomplished through single-crystal X-ray diffraction, which elucidated the precise coordination environment around the central copper ion. researchgate.net

| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Donor Atom Set |

| [Cu(L2)₂(NO₃)₂] | Cu(II) | 5-Bromo-2-(hydroxymethyl)pyridine | Distorted Octahedral | N₄O₂ |

| [Cu(L2)₂Cl(H₂O)]Cl·H₂O | Cu(II) | 5-Bromo-2-(hydroxymethyl)pyridine | Distorted Octahedral | N₂O₃Cl |

The coordination chemistry of 5-bromo-2-(hydroxymethyl)pyridine also extends to cobalt(II). A cobalt(II) complex has been synthesized by reacting the ligand with cobalt(II) chloride hexahydrate. researchgate.net The resulting complex showcases specific coordination geometries influenced by the metal cation and counter anions. researchgate.net While detailed structural parameters for the cobalt complex with the 5-bromo substituted ligand are part of a broader study, the research highlights the formation of a discrete complex where the coordination geometry is determined by the interplay of the ligand, the metal center, and associated anions. researchgate.net

Paddlewheel-type dirhodium(II) complexes have been successfully synthesized using 6-bromo-2-hydroxypyridine (bhp) as a bridging ligand. proquest.com The reaction between 6-bromo-2-hydroxypyridine and tetrakis(acetato)dirhodium(II) dihydrate in chlorobenzene (B131634) yields two distinct coordination isomers, the trans-2,2- and 3,1-forms of [Rh₂(bhp)₄]. proquest.com

These isomers were separated and characterized by NMR, ESI-MS, and elemental analysis. proquest.com Single-crystal X-ray diffraction studies revealed key structural features:

trans-2,2-[Rh₂(bhp)₄]: This isomer adopts a conventional paddlewheel-type dimer structure and does not have axial coordination ligands, which is attributed to steric hindrance from the substituents. proquest.com

*3,1-[Rh₂(bhp)₄]: The crystal structure of this isomer is highly dependent on the crystallization solvent. It can form a "dimer-of-dimers" tetrarhodium complex, 3,1-[Rh₂(bhp)₄]₂, or a dimer with an axial dimethylformamide (DMF) ligand, 3,1-[Rh₂(bhp)₄(DMF)]. proquest.com

Impact of Bromine Substitution on Coordination and Crystal Lattice Structure

The position of the bromine substitution, along with the choice of metal cation and counter-anion, collectively dictates the final coordination geometry and the packing of the molecules in the solid state. researchgate.net For instance, the presence and location of the bromine atom influence intermolecular interactions, which in turn stabilize the crystal structure. Water molecules and chloride anions can also act as stabilizing components within the crystal lattice. researchgate.net

Spectroscopic and Electrochemical Properties of Metal Complexes

The rhodium(II) paddlewheel complexes with 6-bromo-2-hydroxypyridinate (bhp) ligands exhibit unique spectroscopic and electrochemical properties that are dependent on their isomeric form. proquest.com

Spectroscopic Properties: The absorption spectra of the two isomers show significant differences, particularly in response to the surrounding environment.

The trans-2,2-form displays an absorption band at approximately 780 nm in both the solid state and in solution (CH₂Cl₂ and DMF). proquest.com

The *3,1-form shows a similar absorption band at 783 nm in CH₂Cl₂ solution. However, this band is blue-shifted to 655 nm in the solid state and further to 608 nm in DMF solution. proquest.com

These unique absorption characteristics of the 3,1-form were investigated using density functional theory (DFT) and time-dependent DFT (TDDFT) to understand their molecular and electronic origins. proquest.com

| Isomer | State/Solvent | Absorption Band (nm) |

| trans-2,2-[Rh₂(bhp)₄] | Solid State | ~780 |

| trans-2,2-[Rh₂(bhp)₄] | CH₂Cl₂ | ~780 |

| trans-2,2-[Rh₂(bhp)₄] | DMF | ~780 |

| 3,1-[Rh₂(bhp)₄] | CH₂Cl₂ | 783 |

| 3,1-[Rh₂(bhp)₄] | Solid State | 655 |

| 3,1-[Rh₂(bhp)₄] | DMF | 608 |

Electrochemical Properties: The electrochemical behavior of these rhodium complexes was also characterized, providing insight into their redox properties, which are integral to their potential applications in areas such as catalysis. proquest.com

Ligand-Promoted Metal-Catalyzed Reactions Involving 2-Hydroxypyridine (B17775) Moieties

Ligands based on the 2-hydroxypyridine scaffold have gained significant attention for their ability to promote metal-catalyzed reactions, often through a mechanism of metal-ligand cooperation (MLC). nih.gov In these systems, both the metal center and the ligand are actively involved in the bond activation process. nih.gov The tautomerization of the 2-hydroxypyridine moiety between its lactam and lactim forms is a key feature that can facilitate catalysis. nih.gov

Palladium-Catalyzed Reactions: Palladium complexes incorporating 2-hydroxypyridine-based ligands have been developed and shown to be active catalysts for the direct α-alkylation of ketones with alcohols via a "borrowing-hydrogen" approach. nih.gov The presence of the hydroxyl group on the pyridine (B92270) ring is crucial; its absence leads to decreased catalytic activity, supporting the involvement of an MLC pathway. nih.gov

Ruthenium-Catalyzed Reactions: A range of 2-hydroxypyridine-based ligands have been used to enhance the catalytic activity of Ru(II) catalysts for ortho-C-H bond activation and arylation reactions in water. nih.gov Studies have shown that substituted 2-hydroxypyridines can significantly accelerate the reaction, with 5-trifluoromethyl-2-hydroxypyridine being particularly effective. nih.gov Density functional theory (DFT) calculations have supported the essential role of these ligands in lowering the energy barrier for the C-H activation step. nih.gov

Advanced Research on 5 Bromo 2 Hydroxypyridine As a Building Block in Medicinal Chemistry

Role as an Intermediate in Pharmaceutical Synthesis

5-Bromo-2-hydroxypyridine, also known as 5-bromo-2-pyridinol, is a versatile chemical compound recognized as a key intermediate in organic synthesis. chemimpex.com Its unique molecular structure, featuring both a bromine atom and a hydroxyl group on a pyridine (B92270) ring, makes it a valuable precursor for the construction of more complex molecules. chemimpex.comnbinno.com This compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly in the development of heterocyclic compounds with specific biological activities. nbinno.comnbinno.com

The reactivity of 5-Bromo-2-hydroxypyridine allows for a wide array of chemical modifications. The bromine and hydroxyl groups enable diverse reactions, such as nucleophilic substitution, cross-coupling, and other functionalizations, which are essential for creating complex molecular structures. chemimpex.comnbinno.comnbinno.com This versatility makes it an indispensable component for researchers and chemists in the pharmaceutical industry who are focused on synthesizing novel therapeutic agents. chemimpex.comnbinno.comnbinno.com Its stability and defined reactivity make it an ideal starting material for developing new pharmaceutical compounds. chemimpex.com The process of creating pharmaceuticals often involves a series of chemical reactions starting from basic building blocks; these foundational molecules are known as intermediates. custchemvip.com 5-Bromo-2-hydroxypyridine's role as an intermediate is crucial in the multi-step synthesis of various drugs.

Synthesis of Novel Pyridine Derivatives with Therapeutic Potential

The structure of 5-Bromo-2-hydroxypyridine is a valuable scaffold for synthesizing a variety of novel pyridine derivatives. Its ability to participate in reactions like the Suzuki cross-coupling allows for the creation of new compounds with potential therapeutic applications. mdpi.com For instance, related brominated pyridine compounds, such as 5-bromo-2-methylpyridin-3-amine, are used in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to produce new pyridine derivatives in moderate to good yields. mdpi.com This highlights a common synthetic strategy where the bromo-substituent is replaced to build more complex molecules.

Researchers have utilized 5-Bromo-2-hydroxypyridine and its analogs to synthesize biologically active compounds, demonstrating its importance in drug discovery. chemimpex.com The derivatives synthesized from this intermediate are investigated for a range of biological activities. For example, the synthesis of various fused pyridine derivatives often starts from functionalized pyridines, which can be accessed from precursors like 5-Bromo-2-hydroxypyridine. mdpi.com The resulting complex heterocyclic systems are then evaluated for their therapeutic potential.

Table 1: Examples of Synthesized Pyridine Derivatives from Bromo-Pyridine Precursors This table is illustrative of synthetic strategies applied to bromo-pyridine compounds.

| Precursor Compound | Reaction Type | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | Biaryl Pyridines | Anti-thrombolytic, Biofilm Inhibition |

Mechanism of Action and Molecular Target Interactions

The therapeutic effects of derivatives synthesized from 5-Bromo-2-hydroxypyridine are rooted in their specific interactions with biological macromolecules. The functional groups of the molecule, namely the hydroxyl group and the bromine atom, play distinct and crucial roles in mediating these interactions.

Hydrogen Bonding through the Hydroxyl Group with Biological Macromolecules

Hydrogen bonds are fundamental, non-covalent interactions that are critical for the structure and function of biological systems. univie.ac.atnih.gov They are formed when a hydrogen atom is attracted to two strongly electronegative atoms, such as oxygen or nitrogen. univie.ac.atcolumbia.edu In biological macromolecules like proteins, hydrogen bonds between amino acid residues are responsible for stabilizing secondary structures such as α-helices and β-pleated sheets. cuny.edu

The hydroxyl (-OH) group on the 5-Bromo-2-hydroxypyridine scaffold is a classic hydrogen bond donor. columbia.edu When incorporated into a larger drug molecule, this hydroxyl group can form hydrogen bonds with specific amino acid side chains (e.g., aspartate, glutamate, serine) or the peptide backbone of a target protein or enzyme. cuny.edu These directional and orientation-sensitive interactions help to anchor the drug molecule into the binding site of its biological target, contributing to its binding affinity and specificity. The formation of such hydrogen bonds is a key principle in structure-based drug design. nih.gov Theoretical studies on the related 3-Bromo-2-hydroxypyridine (B31989) have shown that strong intermolecular O–H···N hydrogen bonds lead to the formation of stable dimers, illustrating the potent hydrogen-bonding capability of this structural motif. nih.gov

Halogen Bonding Interactions with Biological Targets

Beyond hydrogen bonding, the bromine atom on the 5-Bromo-2-hydroxypyridine core can participate in another important non-covalent interaction known as halogen bonding. nih.gov A halogen bond is a directional interaction between a halogen atom (like bromine) in one molecule and a nucleophilic (electron-rich) site, such as an oxygen or nitrogen atom, in another. openresearchlibrary.org This occurs because of a region of positive electrostatic potential, known as a "sigma-hole," on the outer side of the halogen atom. nih.govump.edu.pl

The inclusion of bromine in a molecular structure can favorably affect drug-target interactions. ump.edu.pl Halogen bonds are increasingly recognized as significant contributors to the binding affinity and selectivity of a ligand for its biological target. nih.govopenresearchlibrary.org In the context of drug design, introducing a bromine atom can lead to the formation of specific halogen bonds with backbone carbonyls or other electron-rich groups within a protein's active site. nih.gov For example, research on 5-HT2B receptor ligands demonstrated that introducing a bromine substitution led to a 10-fold improvement in binding affinity, which was attributed to the formation of a halogen bond with a specific amino acid residue. nih.gov This type of interaction is considered a valuable tool in lead optimization during drug development. openresearchlibrary.org

Applications in Drug Discovery and Development

The unique chemical properties of 5-Bromo-2-hydroxypyridine make it a valuable starting point for the development of new drugs targeting a range of diseases. Its utility as a versatile intermediate allows for its application in diverse therapeutic areas. chemimpex.com

Neurological Disorders and Anti-Inflammatory Agents

Research has specifically highlighted the use of 5-Bromo-2-hydroxypyridine as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents. chemimpex.com Inflammation is a complex biological response implicated in numerous chronic diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. nih.gov Pyridine derivatives, in general, have been explored as anti-inflammatory agents, with some showing potent activity by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govmdpi.com The synthesis of novel compounds from 5-Bromo-2-hydroxypyridine contributes to the pipeline of potential new anti-inflammatory drugs. chemimpex.comrsc.org

In addition to inflammation, there is a growing focus on developing novel treatments for neurological disorders, which pose a significant global health challenge. nih.govnih.gov Natural and synthetic compounds are being explored for their potential to address the complex pathologies of these conditions. nih.gov The development of small molecules that can interact with targets in the central nervous system is a key strategy in this field. The chemical scaffold provided by 5-Bromo-2-hydroxypyridine can be elaborated to create derivatives designed to cross the blood-brain barrier and modulate neurological targets, representing a promising avenue for future drug discovery in this area.

Table 2: Research Findings on Therapeutic Potential

| Compound Class | Therapeutic Area | Mechanism of Action / Target | Reference |

|---|---|---|---|

| Pyridine Derivatives | Anti-inflammatory | Inhibition of inflammatory mediators (e.g., COX-2, cytokines) | chemimpex.comnih.govnih.govmdpi.com |

| Halogenated Compounds | Drug Discovery (General) | Enhanced binding affinity via halogen bonding | nih.govump.edu.pl |

Anti-Thrombolytic Activity of Derived Compounds

Thrombolysis, the pharmacological dissolution of blood clots, is a critical therapeutic strategy for treating thrombotic events. Research into novel thrombolytic agents has explored various chemical scaffolds, including those derived from pyridinone structures. While specific studies focusing exclusively on derivatives of 5-Bromo-2-hydroxypyridine are not extensively documented in publicly available literature, the broader class of pyridinone-containing compounds has shown promise in this area. The structural features of the pyridinone ring allow for modifications that can influence interactions with enzymes involved in the coagulation cascade, such as plasminogen activators. Molecular docking studies on various natural and synthetic compounds have been used to predict their thrombolytic potential by evaluating their binding affinity to key proteins in the fibrinolytic system.

Anticancer Activity of Derivatives and DNA Interaction Studies

Derivatives of the pyridinone scaffold have demonstrated significant antiproliferative activity against various human tumor cell lines. The versatility of this scaffold allows for the development of compounds that can interact with a range of biological targets implicated in cancer progression.

DNA Interaction and Cleavage:

One of the mechanisms by which pyridinone-based compounds can exert their anticancer effects is through interaction with DNA. Metal complexes incorporating pyridine-based ligands have been shown to bind to DNA, primarily through intercalation and groove binding. For instance, certain copper(II) complexes with pyridine-benzimidazole ligands have demonstrated the ability to bind strongly to DNA and induce cleavage of pBR322 plasmid DNA. This activity is often concentration-dependent and can be enhanced in the presence of a reducing agent like ascorbic acid, suggesting a mechanism involving the generation of reactive oxygen species (ROS) that lead to oxidative DNA damage. This damage can subsequently trigger cell cycle arrest and apoptosis in cancer cells.

Cytotoxicity Studies:

Numerous studies have reported the in vitro cytotoxicity of novel pyridinone derivatives against a panel of cancer cell lines. For example, quinazoline-based pyrimidodiazepines have shown high antiproliferative activity with GI50 values in the micromolar range against leukemia, colon cancer, melanoma, and breast cancer cell lines. Some of these compounds exhibited cytotoxic activity that was significantly higher than the standard anticancer drug doxorubicin.

| Compound Type | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| Quinazoline-chalcone derivative | K-562 (Leukemia) | 0.622 µM | rsc.org |

| Quinazoline-chalcone derivative | HCT-116 (Colon Cancer) | 1.81 µM | rsc.org |

| Pyrimidodiazepine derivative | Multiple cell lines | 10-fold > Doxorubicin | rsc.org |

| Pyridine-benzimidazole Cu complex | HCT116, BGC823, HT29, SMMC7721 | Potent cytotoxicity | nih.gov |

DNA Gyrase Inhibition by Pyridinol Derivatives

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme for DNA replication and is a validated target for antibacterial drugs. The inhibition of DNA gyrase leads to the disruption of bacterial DNA synthesis, ultimately causing cell death. While fluoroquinolones are the most well-known class of DNA gyrase inhibitors, the emergence of resistant strains has necessitated the search for novel inhibitors.

Pyridone-based scaffolds have been investigated as potential DNA gyrase inhibitors. These compounds can interact with the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of double-stranded DNA breaks. This action arrests DNA replication and induces a cellular death pathway involving the generation of oxidative species like superoxide (B77818) and hydroxyl radicals.

While specific derivatives of 5-Bromo-2-hydroxypyridine as DNA gyrase inhibitors are not extensively detailed, the broader class of pyridone and pyridine-containing molecules has shown activity. For instance, N-phenylpyrrolamide inhibitors have demonstrated low nanomolar IC50 values against Escherichia coli DNA gyrase.

| Compound Class | Target Enzyme | IC50 | Reference |

| N-phenylpyrrolamide derivatives | E. coli DNA gyrase | 2–20 nM | rsc.org |

Topoisomerase IIα Inhibition

Human topoisomerase IIα is a crucial enzyme in eukaryotic cells that manages DNA topology during replication, transcription, and chromosome segregation. It is a key target for many clinically used anticancer drugs. These drugs can act as "topoisomerase poisons," which stabilize the covalent complex between the enzyme and DNA, leading to lethal double-stranded DNA breaks. Alternatively, they can be "catalytic inhibitors," which interfere with other steps of the enzyme's catalytic cycle without trapping the cleavage complex.

The pyridinone scaffold has been utilized in the design of topoisomerase IIα inhibitors. The planar nature of the pyridinone ring and its ability to participate in various non-covalent interactions make it a suitable pharmacophore for binding to the enzyme or intercalating into DNA. For example, acridine-thiosemicarbazone derivatives have been shown to inhibit the enzymatic activity of human topoisomerase IIα.

The anticancer effect of topoisomerase II inhibitors is often linked to the specific targeting of the α isoform, as inhibition of the β isoform has been associated with adverse effects like cardiotoxicity and secondary cancers. Therefore, designing isoform-selective inhibitors is a key goal in this area of research.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacokinetic Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity. These models help in predicting the activity of new, unsynthesized molecules and in understanding the structural features that are important for their therapeutic effect.

For pyridinone and related pyridine derivatives, QSAR models have been developed to predict their activity as inhibitors of various targets, including enzymes and receptors relevant to cancer. These models often use molecular descriptors that quantify physicochemical properties like hydrophobicity, electronic effects, and steric parameters. For instance, a QSAR model for 2,4-diphenyl indenol [1,2-b] pyridinol derivatives targeting breast cancer receptors has been developed, demonstrating the predictive power of this approach.

Pharmacokinetic properties , which include absorption, distribution, metabolism, and excretion (ADME), are crucial for the development of a successful drug. Computational methods are increasingly used to predict these properties early in the drug discovery process. For pyridine-based compounds, in silico predictions of ADME properties are often performed to assess their drug-likeness. Parameters such as Lipinski's rule of five (molecular weight, logP, hydrogen bond donors, and acceptors) are evaluated to estimate oral bioavailability.

| Study Type | Compound Class | Target/Property | Key Finding | Reference |

| QSAR | 2,4-diphenyl indenol [1,2-b] pyridinol derivatives | Breast Cancer Receptors | Robust model for predicting anti-cancer activity | jchemlett.com |

| Pharmacokinetic Prediction | 1,8-Naphthyridine derivatives | ADME properties | Zero violations of Lipinski's rule of five | researchgate.net |

Development of Pyridinone Scaffolds as Drug-Like Molecules

The pyridinone ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of new drugs. The unique physicochemical properties of pyridones, including their weak basicity and ability to act as both hydrogen bond donors and acceptors, contribute to their versatility.

The development of drug-like molecules from pyridinone scaffolds involves several strategies:

Diversity-Oriented Synthesis: This approach aims to create a wide range of structurally diverse molecules from a common starting material, such as 5-Bromo-2-hydroxypyridine. By introducing various substituents at different positions of the pyridinone ring, libraries of compounds can be generated for high-throughput screening.

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational docking can be used to design pyridinone derivatives that fit optimally into the active site. This rational design approach can lead to more potent and selective inhibitors.

Bioisosteric Replacement: The pyridinone ring can be used as a bioisostere for other chemical groups, such as amides or phenols, to improve the pharmacokinetic or pharmacodynamic properties of a lead compound.

The continuous progress in synthetic methodologies and a deeper understanding of the structure-activity relationships of pyridinone derivatives will likely lead to the discovery of new drug candidates in the future.

Functional Group Modifications and their Impact on Biological Activity

The biological activity of molecules derived from 5-Bromo-2-hydroxypyridine can be significantly influenced by the nature and position of various functional groups on the pyridinone ring. Chemical modifications are a cornerstone of medicinal chemistry, allowing for the optimization of a lead compound's potency, selectivity, and pharmacokinetic profile.

The introduction of different functional groups can affect several key properties:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the pyridinone ring, which can influence its ability to interact with biological targets through electronic interactions.

Steric Effects: The size and shape of substituents can impact how a molecule fits into the binding pocket of a protein. Bulky groups may enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.

Hydrophobicity/Hydrophilicity: Modifying the lipophilicity of a compound can affect its solubility, cell membrane permeability, and binding to plasma proteins. For example, adding polar functional groups can increase water solubility, while adding nonpolar groups can enhance membrane permeability.

Hydrogen Bonding: The introduction of functional groups that can act as hydrogen bond donors or acceptors can lead to new or stronger interactions with the target protein, thereby increasing binding affinity and potency.

Systematic modifications of the pyridinone scaffold and the analysis of the resulting structure-activity relationships (SAR) are essential for the rational design of more effective therapeutic agents.

Future Directions and Emerging Research Avenues

Exploration of New Reactivity Modes and Catalytic Systems

The synthetic utility of 5-Bromo-2-hydroxypyridine is largely defined by the reactivity of its bromo and hydroxyl substituents. Future research will likely focus on discovering novel transformations and developing more efficient catalytic systems to functionalize this scaffold.